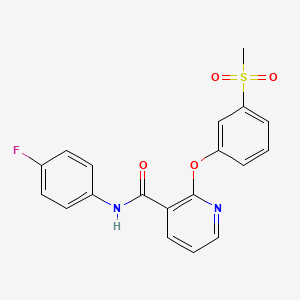
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, a fluorophenyl group, and a methylsulfonyl-substituted phenoxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinecarboxamide Core: The synthesis begins with the preparation of the pyridinecarboxamide core. This can be achieved through the reaction of pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridinecarboxamide intermediate.
Attachment of the Methylsulfonyl-Substituted Phenoxy Group: The final step involves the attachment of the methylsulfonyl-substituted phenoxy group. This can be achieved through an etherification reaction, where the phenoxy group is introduced via a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: This compound shares a similar pyridinecarboxamide core and fluorophenyl group but differs in the presence of a trifluoromethyl group instead of a methylsulfonyl-substituted phenoxy group.
3-Pyridinecarboxamide, N-(4-fluorophenyl)-1,6-dihydro-6-thioxo-: This compound has a similar structure but includes a thioxo group, which imparts different chemical properties.
Uniqueness
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is unique due to the presence of the methylsulfonyl-substituted phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
83164-48-1 |
|---|---|
Molecular Formula |
C19H15FN2O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methylsulfonylphenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-27(24,25)16-5-2-4-15(12-16)26-19-17(6-3-11-21-19)18(23)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,22,23) |
InChI Key |
BDONVVQZBRBAPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















